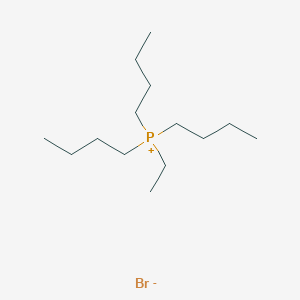

溴化三丁基乙基鏻

描述

Phosphonium, tributylethyl-, bromide is a chemical compound with the molecular formula C14H32P.Br . It is used in various laboratory chemical processes.

Synthesis Analysis

Phosphonium compounds can be synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid . This reaction affords new phosphonium hexatungstate compounds . Another method involves the reaction of bromination products with triphenyl- and tributylphosphine in diethyl ether .Molecular Structure Analysis

The molecular structure of phosphonium compounds has been characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis

Phosphonium compounds have been used in various chemical reactions. For instance, they have been used in phosphine-catalysed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes . They have also been used as catalysts and extractants in S-removal of model oil .Physical and Chemical Properties Analysis

Phosphonium-based ionic liquids (PILs), such as Phosphonium, tributylethyl-, bromide, have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their good thermal stability, beneficial for high-temperature operation . They also have relatively low viscosities and high conductivities .科学研究应用

合成与催化应用

包括溴化三丁基乙基鏻在内的鏻盐因其在各种化学合成中的独特反应性和催化性能而受到探索。例如,鏻盐已被用作 2,3-二氢喹唑啉-4(1H)-酮和 4H-嘧啶苯并噻唑的制备中的催化剂,展示了它们在无溶剂条件下促进合成的高效性,从而为传统方法提供了一种环保的替代方案(阿尼扎德等人,2020)。此外,这些盐是复杂分子合成中的关键中间体,证明了它们在有机化学中的多功能性。

材料科学与聚合物改性

在材料科学领域,鏻盐已被掺入聚合物中以改性其物理和化学性质。例如,鏻基离子液体已被用作医用级聚(氯乙烯)的改性剂,改变了其疏水性、热学和力学性能。这种调整有可能为它们在医疗应用中用作传统增塑剂的替代品开辟途径,突出了鏻盐适应特定材料要求的适应性(迪亚斯等人,2012)。

环境应用

鏻盐的环境应用非常显着,尤其是在金属回收和污染控制等工艺中。研究表明了鏻盐从废物来源(如镀锌泥中的锌)中提取和回收金属的功效。该应用对于资源回收和环境可持续性至关重要,因为它提供了一种从工业废料中回收有价值金属的方法(辛格等人,2017)。

离子液体与绿色化学

鏻盐是配制离子液体的关键成分,离子液体因其低挥发性和在绿色化学应用中的潜力而受到称赞。这些离子液体已被探索作为金属的非挥发性氧化溶剂,为金属溶解工艺提供了更安全的替代方案。基于鏻盐的离子液体的使用强调了向更可持续和环保的化学实践转变(范登博世等人,2018)。

作用机制

Target of Action

Phosphonium, tributylethyl-, bromide, also known as Tributyl(ethyl)phosphonium bromide, is a type of quaternary phosphonium salt (QPS)It has been suggested that it may interact with various biological and chemical processes .

Mode of Action

The mode of action of Phosphonium, tributylethyl-, bromide is complex and multifaceted. As a phosphonium-based ionic liquid, it has been suggested to act as a catalyst in various chemical reactions . Furthermore, it has been shown to have promising biocidal effects, potentially disrupting biofilms

Biochemical Pathways

It has been suggested that it may influence various processes, including the formation of biofilms . It may also play a role in various chemical reactions, acting as a catalyst

Result of Action

It has been suggested to have biocidal effects and may disrupt biofilms . It may also act as a catalyst in various chemical reactions

Action Environment

The action, efficacy, and stability of Phosphonium, tributylethyl-, bromide can be influenced by various environmental factors. For instance, it has been suggested that it may be used as a recyclable reaction medium for Heck cross-coupling reactions . Furthermore, it has been shown to have promising anti-biofilm effects in vitro . .

安全和危害

未来方向

Phosphonium compounds have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . There is a growing interest in their use in these areas .

属性

IUPAC Name |

tributyl(ethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTZDSWJKMKAMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598772 | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7392-50-9 | |

| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

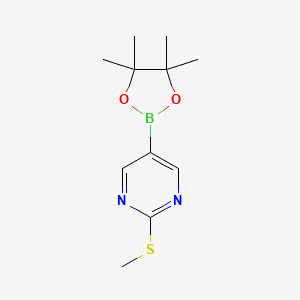

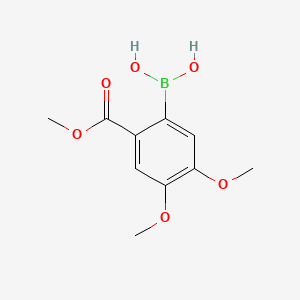

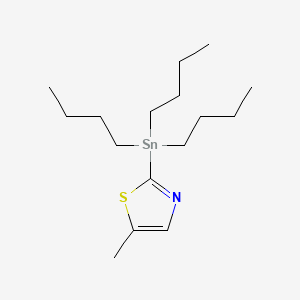

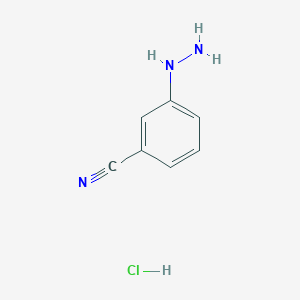

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。